REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[C:7]([O:15]C)[CH:6]=1)(C)(C)C.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.[Al+3].[Cl-].[Cl-].[Cl-]>CN(C=O)C.C1(C)C(C)=CC=CC=1>[N:17]1([S:11]([C:8]2[CH:9]=[CH:10][CH:5]=[CH:6][C:7]=2[OH:15])(=[O:12])=[O:13])[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)OC
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in xylene (10 ml)
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 18 h at 70° C
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
STIRRING
|
Details
|
into stirred ice-cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)S(=O)(=O)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |